molecular formula C13H12N2O B2476010 N-(Quinolin-5-ylmethyl)prop-2-enamide CAS No. 2139377-45-8

N-(Quinolin-5-ylmethyl)prop-2-enamide

Cat. No.: B2476010
CAS No.: 2139377-45-8
M. Wt: 212.252
InChI Key: VLBHBSWZQVXKRC-UHFFFAOYSA-N
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Description

N-(Quinolin-5-ylmethyl)prop-2-enamide is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of a quinoline ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-5-ylmethyl)prop-2-enamide typically involves the reaction of quinoline derivatives with prop-2-enamide under specific conditions. One common method includes the use of electrophilic activation of amides, where the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride is employed as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-5-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the prop-2-enamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-(Quinolin-5-ylmethyl)prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Quinolin-5-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The quinoline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the prop-2-enamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Quinolin-5-ylmethyl)prop-2-enamide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(quinolin-5-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-3-7-12-11(10)6-4-8-14-12/h2-8H,1,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBHBSWZQVXKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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